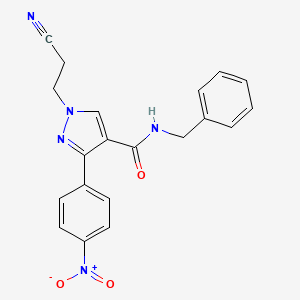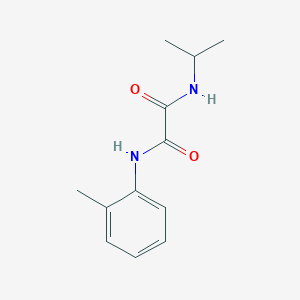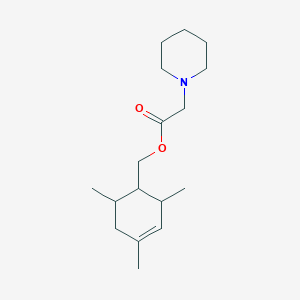
5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid is an organosulfur compound and a sulfonic acid derivative. It is also known by other names such as 3-methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one and Pyrazoline G. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-5-pyrazolone. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to yield the final product . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Chemical Reactions Analysis
5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has several scientific research applications:
Anticancer Activity: Derivatives of this compound have shown significant anticancer activity against various cancer cell lines, suggesting potential for lung cancer inhibitory agents.
Antimicrobial and Antioxidant Properties: Certain derivatives exhibit notable antimicrobial and antioxidant activities, making them potential candidates for developing antimicrobial and antioxidant agents.
Antidiabetic Activity: Some derivatives, specifically in the form of sulfonylureas, have been explored for their antidiabetic activities.
Anti-Inflammatory Properties:
Inhibition of Carbonic Anhydrase: Certain synthesized compounds in this class have shown inhibition of carbonic anhydrase isozymes, which could be relevant in various medical conditions.
Mechanism of Action
The mechanism of action of 5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. For instance, its hypoglycaemic activity is based on the response to oral glucose overcharge . The compound may modulate the activity of enzymes such as p300/cbp, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar compounds to 5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid include:
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound has hypoglycaemic activity and follows a mechanism based on the response to oral glucose overcharge.
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound is used in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry.
The uniqueness of this compound lies in its diverse range of applications and its ability to interact with multiple molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-11-9-16(19)18(17-11)12-7-8-14(15(10-12)24(20,21)22)23-13-5-3-2-4-6-13/h2-8,10H,9H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZMWEGRHUMYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide](/img/structure/B4900340.png)
![2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B4900341.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4900348.png)
![N-[3-(5-chloropyridin-3-yl)oxy-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4900364.png)
![N-methyl-1-[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4900379.png)
![N-(5-chloro-2-methylphenyl)-2-[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4900388.png)



![1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4900426.png)

![Methyl 4-[2-hydroxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propoxy]benzoate;iodide](/img/structure/B4900435.png)
![N-[3-(2,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine](/img/structure/B4900447.png)
![1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4900451.png)
